1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
Description
Historical Development of Triazole-Azetidine Hybrid Compounds
The synthesis of triazole-azetidine hybrids traces its origins to early 21st-century efforts to combine strained heterocycles with click chemistry. Azetidines, as four-membered nitrogen-containing rings, were initially explored as aziridine analogs due to their reduced ring strain and improved synthetic accessibility. The CuAAC reaction, first reported in 2002, provided a reliable method for appending triazole moieties to azetidine scaffolds through 1,3-dipolar cycloaddition of azides and terminal alkynes.
Early work focused on N-protected 2-triazolyl azetidines, where the triazole ring was introduced at the C2 position of azetidine via alkyne intermediates. For example, ethyl 2,4-dibromobutanoate served as a key precursor for generating 2-ethynyl azetidines, which subsequently underwent CuAAC with various azides. This methodology laid the groundwork for more complex derivatives, including the subject compound.
The historical evolution of these hybrids parallels advancements in azetidine functionalization. Superbase-mediated ring-opening of epoxides, as demonstrated in diastereoselective syntheses of 2-arylazetidines, provided alternative routes to substituted azetidine cores. These synthetic breakthroughs enabled the systematic exploration of structure-activity relationships (SAR) in triazole-azetidine hybrids.
Current Status in Medicinal Chemistry Research
Contemporary research has identified triazole-azetidine hybrids as privileged scaffolds in drug discovery. The compound class demonstrates:
The trimethoxyphenyl moiety in the subject compound suggests potential tubulin-binding activity, analogous to combretastatin analogs. Recent electrophilic azetidinylation strategies using azetidinyl trichloroacetimidates have streamlined the installation of azetidine rings onto aromatic systems, enabling rapid diversification of lead compounds.
Significance in Heterocyclic Chemistry
The merger of azetidine and triazole creates a unique electronic environment that influences both reactivity and biological interactions:
Azetidine Contribution :
Triazole Contribution :
- 1,2,3-Triazole acts as a bioisostere for amide bonds
- Participates in π-π stacking interactions with aromatic residues
- Moderates solubility through dipole-dipole interactions
The trimethoxyphenyl group introduces additional pharmacophoric elements:
- Methoxy groups engage in CH/π interactions with hydrophobic pockets
- Ortho-substitution pattern mimics natural product architectures
- Electron-rich aromatic system participates in charge-transfer complexes
Research Objectives and Hypotheses
Current investigations prioritize three objectives:
Objective 1 : Elucidate the compound’s mechanism of action through proteomic profiling and molecular docking studies. Preliminary hypotheses suggest dual inhibition of tubulin polymerization and Bcl-2 anti-apoptotic proteins.
Objective 2 : Optimize synthetic routes for scale-up production. Recent electrophilic azetidinylation methods demonstrate potential for kilogram-scale synthesis using azetidinyl o-alkynylbenzoates.
Objective 3 : Explore structure-energetics relationships in polycyclic derivatives. Computational models predict detonation velocities >8500 m/s for analogous triazolyl-azetidine explosives, though this application remains secondary to medicinal uses.
The central hypothesis posits that the 1,2,3-triazole linker enhances target binding affinity compared to simpler azetidine derivatives while maintaining metabolic stability through reduced oxidative susceptibility. Current studies are validating this through comparative pharmacokinetic analyses of triazole vs. amide-linked analogs.
Properties
IUPAC Name |
1-[3-(triazol-1-yl)azetidin-1-yl]-3-(2,3,4-trimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-23-14-6-4-12(16(24-2)17(14)25-3)5-7-15(22)20-10-13(11-20)21-9-8-18-19-21/h4,6,8-9,13H,5,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUNTCUWVRVSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a synthetic organic compound characterized by its unique structural features, including a triazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Target Interactions
The biological activity of the compound is largely attributed to the presence of the 1,2,3-triazole ring , which is known for its ability to form hydrogen bonds with various biological targets. This structural feature enhances its binding affinity to enzymes and receptors, potentially modulating their activity and influencing cellular processes.
Biochemical Pathways
Compounds containing a triazole ring have been implicated in the modulation of several biochemical pathways. The interactions can lead to alterations in signal transduction pathways that are crucial for cell proliferation and apoptosis. The specific pathways affected by this compound are still under investigation but may include those involved in cancer progression and inflammatory responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives with a triazole structure exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation.
- In Vivo Studies : Animal models treated with similar triazole-containing compounds showed reduced tumor growth rates compared to control groups, suggesting potential for therapeutic application in oncology .
Anti-inflammatory Activity
The compound's structural elements also suggest potential anti-inflammatory effects:
- Cytokine Modulation : Studies indicate that triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This modulation could be beneficial in treating chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated a series of triazole-based compounds for their anticancer properties. The study found that the compound exhibited a dose-dependent inhibition of cell proliferation in various cancer cell lines. The authors attributed this effect to its ability to induce cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Properties
Another research article focused on the anti-inflammatory effects of similar compounds. The findings revealed that treatment with these compounds significantly reduced inflammation markers in a mouse model of arthritis. Histological examinations showed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Structural Feature | Modification Impact | Biological Activity |
|---|---|---|
| Triazole Ring | Enhances binding affinity | Increased anticancer activity |
| Azetidine Moiety | Alters pharmacokinetics | Improved bioavailability |
| Trimethoxyphenyl Group | Modulates receptor interactions | Enhanced anti-inflammatory effects |
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to analogs based on:
- Heterocyclic core: Azetidine vs. pyrrolidine, quinuclidine, or chromenone.
- Triazole isomerism : 1,2,3-triazole vs. 1,2,4-triazole.
- Aryl substituents : Position and number of methoxy groups or halogen substitutions.
Comparative Data Table
Impact of Structural Differences
Heterocyclic Core: Azetidine (target compound and BK52315): Smaller ring size increases ring strain but enhances metabolic stability compared to pyrrolidine (NC-MYF-03-69) or quinuclidine (compound 10c) . Chromenone (compound 114): Aromatic fused rings may improve π-π stacking with biological targets .
Triazole Isomerism: 1,2,3-Triazole (target compound) vs.
Aryl Substituents :
- Trimethoxyphenyl groups (target compound, 10c, 114): Methoxy groups enhance lipophilicity and membrane permeability. The 2,3,4-trimethoxy configuration in the target compound may optimize steric interactions with hydrophobic enzyme pockets compared to 3,4,5-trimethoxy (compound 10c) .
- Fluorophenyl (BK52315): Fluorine substitution increases electronegativity and metabolic resistance but reduces bulkiness compared to methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
